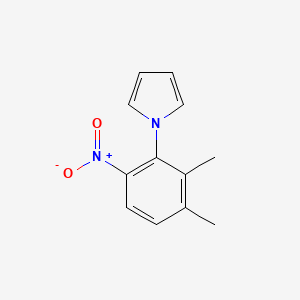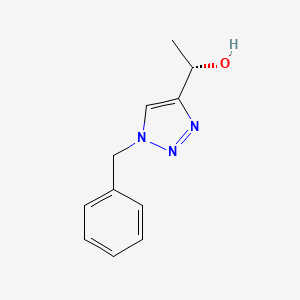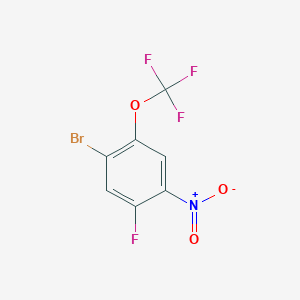
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H16ClFN2 and its molecular weight is 194.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, related to the chemical structure of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride, have been utilized as novel C7 moieties of fluoroquinolones. These compounds were introduced to the quinolone core to synthesize new fluoroquinolones. Among these compounds, one specific quinolone demonstrated comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, indicating the potential use of these compounds as antibacterial agents (Huang et al., 2010).
Antipsychotic Agents
Conformationally constrained butyrophenones containing structures similar to this compound have been synthesized and evaluated as antipsychotic agents. These compounds were assessed for their affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. The compounds displayed potency and selectivity depending mainly on the amine fragment connected to the cyclohexanone structure, suggesting their potential use as antipsychotic (neuroleptic) drugs (Raviña et al., 2000).
Cancer Treatment
Compounds related to this compound have been proposed as Aurora kinase inhibitors, potentially useful in treating cancer. The compounds inhibit Aurora A, an enzyme that plays a significant role in the progression of cancer, suggesting their application in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
Piperidine derivatives, structurally related to this compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to predict the adsorption and inhibition efficiencies of these compounds, suggesting their potential application in corrosion protection (Kaya et al., 2016).
Deoxycytidine Kinase Inhibitors
A practical synthesis of a key intermediate structurally related to this compound was described for the preparation of potent deoxycytidine kinase inhibitors. These inhibitors have potential applications in the treatment of diseases where dCK is implicated (Zhang et al., 2009).
Antimicrobial and Anti-SARS-CoV-2 Agents
Novel Curcumin Mimics, including Piperidone-Piperazine Conjugates structurally related to this compound, were synthesized and exhibited high antiproliferation potencies against cancer cell lines. Notably, some agents demonstrated noticeable anti-SARS-CoV-2 properties, indicating their potential use as antimicrobial and anti-SARS-CoV-2 agents (Youssef et al., 2022).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride are currently unknown . Future research could provide valuable insights into the downstream effects of this compound.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves the reaction of 3-Fluoroazetidine with piperidine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "3-Fluoroazetidine", "Piperidine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoroazetidine is reacted with piperidine in the presence of sodium hydroxide to form 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 2: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water and ethyl acetate to obtain the final product." ] } | |
CAS No. |
1403767-21-4 |
Molecular Formula |
C8H16ClFN2 |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H |
InChI Key |
XNUVBSALGNOHTA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CC(C2)F.Cl.Cl |
Canonical SMILES |
C1CNCCC1N2CC(C2)F.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)

![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)


![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)
